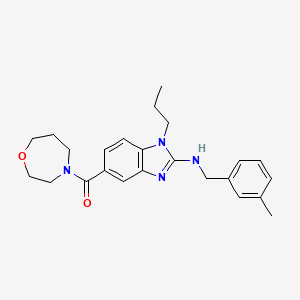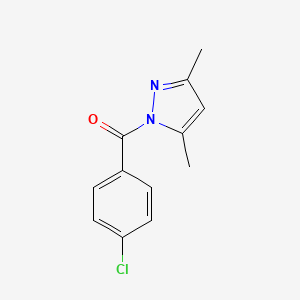
1-(2-chlorobenzyl)-4-(4-chlorobenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives involves multiple steps, including alkylation, acidulation, reduction of nitro groups, and hydrolysis, leading to various yields and structural confirmations. For example, the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,3-dichloronitrobenzene and piperazine through these steps yielded a total yield of 48.2% with structure confirmation by IR and 1H NMR (Li Ning-wei, 2005). Similarly, a study on the synthesis from 2,6-dichloro-nitrobenzene and piperazine reported a 48.2% yield with detailed analysis on influencing factors (Z. Quan, 2006).
Molecular Structure Analysis
Molecular structure studies of piperazine derivatives, such as 1-benzhydryl-4-(4-chloro-2-fluoro-benzenesulfonyl)-piperazine, have been conducted using X-ray diffraction, revealing that the piperazine ring often adopts a chair conformation with various substituents influencing the overall geometry and properties of the molecule. The compound's structure was confirmed to crystallize in the monoclinic crystal class with detailed geometric parameters provided (S. Naveen et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving piperazine derivatives can be complex, involving various catalysts and conditions to achieve desired functionalizations. Piperazine itself has been highlighted as an excellent catalyst for synthesizing a wide range of pharmaceutically relevant compounds, demonstrating the versatility and reactivity of piperazine-based structures (M. Yousefi et al., 2018).
Physical Properties Analysis
Physical properties, such as crystal structure and solubility, are crucial for understanding the applications and handling of piperazine derivatives. For instance, the crystal and molecular structure studies provide insights into the polymorphism, hydrogen bonding, and molecular interactions within the crystal lattice, influencing the compound's solubility and stability (C. Ananda Kumar et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental to the application of piperazine derivatives in various fields. Studies on derivatives like 1-(4-chlorophenyl)piperazine-1,4-diium tetrachloridozincate(II) monohydrate have explored these aspects through detailed analysis of hydrogen bonding and intermolecular interactions, providing a comprehensive understanding of the compound's chemical behavior (Imen Ben Gharbia et al., 2008).
Safety and Hazards
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2/c19-17-7-5-15(6-8-17)13-21-9-11-22(12-10-21)14-16-3-1-2-4-18(16)20/h1-8H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLENDBNMHUFZHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorobenzyl)-4-(4-chlorobenzyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3,4-dimethoxyphenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B5534669.png)

![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(2H-1,2,3-triazol-2-ylacetyl)piperidine](/img/structure/B5534681.png)
![(4aR*,7aS*)-1-(2-methoxyethyl)-4-(2-oxo-2-piperidin-1-ylethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5534689.png)
![(3S*,4R*)-1-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5534690.png)
![3,5-dihydroxy-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B5534694.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5534719.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-fluorophenyl)-1H-imidazol-5-ol](/img/structure/B5534721.png)
![2-{[(4-methoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5534728.png)
![[5-(3,4-dimethylphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B5534733.png)
![N-isopropyl-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B5534734.png)
![5-[(4-fluorobenzyl)thio]-1-(1-naphthyl)-1H-tetrazole](/img/structure/B5534738.png)